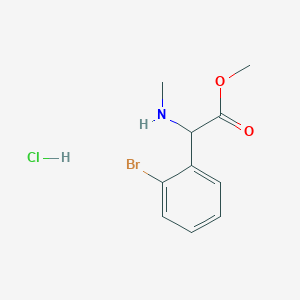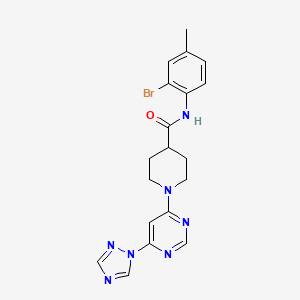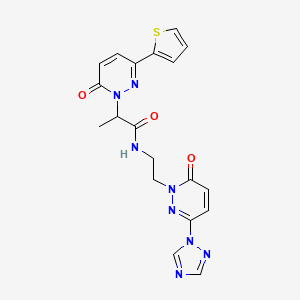
Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride, also known as BAM, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds such as amphetamines and cathinones. BAM has been studied for its potential use as a research tool in various fields such as neuroscience, pharmacology, and toxicology.
Mechanism of Action
Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride acts as a monoamine releaser, meaning it increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased activity in reward and motivation pathways in the brain, which may explain its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity, induce hyperthermia, and cause changes in heart rate and blood pressure. These effects are similar to those seen with other psychoactive compounds such as amphetamines and cathinones.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride in lab experiments is its relatively simple synthesis process, which makes it easy to obtain for research purposes. Additionally, this compound has been shown to have a range of psychoactive effects, making it a useful tool for studying the central nervous system.
However, one limitation of using this compound in lab experiments is its potential for abuse. This compound has been shown to have addictive properties in animal models, which may limit its use in certain research settings.
Future Directions
There are several future directions for research involving Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride. One area of interest is its potential use as a treatment for depression and anxiety disorders. Further research is needed to determine the safety and efficacy of this compound as a therapeutic agent.
Another area of interest is the development of new psychoactive compounds based on the structure of this compound. By modifying the structure of this compound, researchers may be able to develop compounds with improved therapeutic potential and reduced risk of abuse.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. It has been studied for its potential use as a research tool in various fields such as neuroscience, pharmacology, and toxicology. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research involving this compound.
Synthesis Methods
The synthesis of Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride involves the reaction of 2-bromoacetophenone with methylamine hydrochloride in the presence of sodium hydroxide. The resulting product is then treated with methyl iodide to yield this compound hydrochloride. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride has been used as a research tool in various scientific fields. In neuroscience, this compound has been used to study the effects of psychoactive compounds on the central nervous system. This compound has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in reward and motivation pathways. This makes this compound a useful tool for studying the mechanisms of addiction and drug abuse.
In pharmacology, this compound has been studied for its potential use as a treatment for depression and anxiety disorders. This compound has been shown to have antidepressant and anxiolytic effects in animal models, making it a promising candidate for further research in this area.
properties
IUPAC Name |
methyl 2-(2-bromophenyl)-2-(methylamino)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-12-9(10(13)14-2)7-5-3-4-6-8(7)11;/h3-6,9,12H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLWYOMKGSNXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1Br)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2948667.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2948669.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2948672.png)





![2-(N-Methylisoquinoline-5-sulfonamido)-N-[3-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2948682.png)